molecular formula C16H14FN5O2S2 B2897318 2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1105240-17-2

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2897318
CAS RN: 1105240-17-2
M. Wt: 391.44
InChI Key: AUNCGTKXTWNVTQ-UHFFFAOYSA-N
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Description

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14FN5O2S2 and its molecular weight is 391.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Screening

A series of compounds, including those with structural features similar to the compound , have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Derivatives have shown potent cytotoxic results, particularly against breast cancer cell lines, indicating a promising avenue for the development of new anticancer agents. The structural and spectral features of these compounds were studied using density functional theory (DFT) calculations, providing insights into their chemical reactivity descriptors (Abu-Melha, 2021).

Anti-Lung Cancer Activity

Novel fluoro-substituted compounds have been synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs. This research demonstrates the potential of fluoro-substituted benzopyrans and their derivatives in treating lung, breast, and CNS cancers (Hammam et al., 2005).

Anti-Inflammatory Activity

Compounds bearing the fluorophenyl group have been synthesized and evaluated for their anti-inflammatory activity. Among these, certain derivatives showed significant anti-inflammatory activity, underscoring the importance of fluorine substitutions in enhancing biological activity (Sunder & Maleraju, 2013).

Anticonvulsant Activities

Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives has extended the understanding of structure-activity relationships for anticonvulsant drugs. Certain compounds in this class have provided excellent protection against seizures in mice, comparable to phenytoin, a well-known anticonvulsant. This suggests a potential research path for developing new treatments for epilepsy (Kohn et al., 1993).

Ligand-Protein Interactions and Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have been synthesized and studied for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown good light harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic applications. Additionally, molecular docking studies have explored their interactions with biological targets, indicating broader scientific applications beyond their photovoltaic potential (Mary et al., 2020).

properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2S2/c1-9-21-22-16(26-9)20-14(24)7-11-6-13(23)19-15(18-11)25-8-10-4-2-3-5-12(10)17/h2-6H,7-8H2,1H3,(H,18,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNCGTKXTWNVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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